Acide 1,4-dioxane-2-carboxylique

Vue d'ensemble

Description

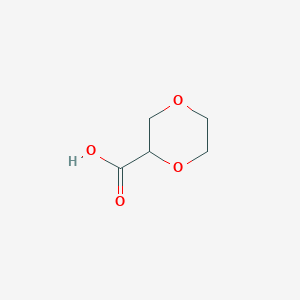

1,4-dioxane-2-carboxylic acid is a chemical compound that is part of a broader class of organic compounds known as dioxanes. The structure of this compound includes a 1,4-dioxane ring, which is a six-membered heterocyclic ring composed of four carbon atoms and two oxygen atoms, with a carboxylic acid functional group attached to the second carbon of the ring. This compound is of interest in various chemical synthesis processes and has potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 1,4-dioxane-2-carboxylic acid involves various chemical reactions and catalysts. For instance, 1,4-benzodioxane-2-carboxylic acid can be synthesized by treating the acid with thionyl chloride, followed by reaction with p-aminobenzoic acid in dioxane in the presence of pyridine to produce amido acids, which can then be converted into acid chlorides and reacted with various amines to obtain new diamides . Additionally, a novel method for synthesizing 1,3-dioxin-4-ones with a carboxyl group at the 5-position, which are related to the dioxane structure, has been described. This involves the reaction of formyl Meldrum's acid with an alcohol, followed by treatment with ketones to yield the desired dioxinone-5-carboxylates .

Molecular Structure Analysis

The molecular structure of 1,4-dioxane-2-carboxylic acid derivatives can be complex, with various substituents influencing the overall conformation and reactivity of the molecule. For example, the conformational equilibria of 2-carboxy-1,4-butanedioic acid, a structurally related compound, and its anions were studied using NMR couplings in dimethyl sulfoxide (DMSO), revealing intramolecular hydrogen bonding in certain ionization states . The stereochemistry of intermediates in the synthesis of related hydroxy-α-amino acids was confirmed by X-ray structure determination .

Chemical Reactions Analysis

1,4-dioxane-2-carboxylic acid and its derivatives can participate in various chemical reactions. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, has been used as a catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions . Moreover, the coupling of aldehydes and activated double bonds catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to the synthesis of compounds like mikanecic acid, which is structurally related to 1,4-dioxane-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxane and its mixtures with carboxylic acids have been studied, providing insights into the intermolecular interactions and behavior of these compounds. For example, the refractive index, molar refraction deviation, and excess molar volume of binary mixtures of 1,4-dioxane with various carboxylic acids have been measured, indicating strong intermolecular interactions between unlike molecules . Additionally, a series of 1,3-dioxane-2-carboxylic acid derivatives have been prepared, with one derivative showing potent hypoglycemic and lipid-lowering activity along with high oral bioavailability in animal models, suggesting potential therapeutic applications .

Applications De Recherche Scientifique

Recherche pharmaceutique

Les dérivés d'acides carboxyliques comme l'acide 1,4-dioxane-2-carboxylique sont souvent étudiés pour leur potentiel dans le domaine pharmaceutique. Par exemple, les dérivés ont été étudiés pour leurs activités hypolipidémiantes et antihyperglycémiantes, ce qui pourrait être bénéfique dans le traitement de maladies comme le diabète et l'hypercholestérolémie .

Assainissement environnemental

En science de l'environnement, des composés tels que l'This compound peuvent être utilisés dans le processus d'oxydation de Fenton hétérogène. Ce processus implique l'élimination de polluants organiques par une combinaison d'adsorption et de dégradation oxydative catalytique .

Agents antimicrobiens

Les dérivés d'acides carboxyliques sont également étudiés pour leurs propriétés antimicrobiennes. La recherche sur de nouveaux composés vise à développer des substances ayant une activité antimicrobienne significative, ce qui pourrait conduire à de nouveaux traitements contre les infections bactériennes .

Nanotechnologie

Les acides carboxyliques jouent un rôle dans la nanotechnologie, notamment dans la modification de surface des matériaux comme les nanotubes de carbone. Ces modifications peuvent conduire à des progrès dans la production de nanomatériaux polymères avec diverses applications .

Sciences de la vie

Les acides carboxyliques naturels sont essentiels aux processus biologiques tels que le cycle de Krebs. Les acides carboxyliques synthétiques comme l'This compound pourraient avoir des applications dans l'étude et la reproduction de ces cycles de vie ou dans les processus de fermentation et géologiques .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds can have effects on the respiratory tract, liver, and kidney .

Mode of Action

It’s known that similar compounds, such as 1,4-dioxane, are metabolized via cytochrome p450-catalysed hydrolysis and then oxidation, to produce 2-hydroxyethoxyacetic acid (heaa), which is considered to be a detoxification product .

Biochemical Pathways

Related compounds like 1,4-dioxane are known to be hydroxylated at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate .

Pharmacokinetics

It’s known that similar compounds like 1,4-dioxane are rapidly and almost completely absorbed after inhalation and oral exposure .

Result of Action

Similar compounds like 1,4-dioxane have been shown to cause respiratory tract and eye irritation, and are considered possible human carcinogens .

Action Environment

The action of 1,4-dioxane-2-carboxylic Acid can be influenced by environmental factors. For example, similar compounds like 1,4-dioxane can combine with atmospheric oxygen upon prolonged exposure to air to form potentially explosive peroxides . Storage conditions can also influence the stability of these compounds .

Analyse Biochimique

Biochemical Properties

1,4-Dioxane-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monooxygenases, which hydroxylate the compound at an ether-bond-associated carbon atom. This reaction leads to the formation of intermediates such as 2-hydroxyethoxyacetate . Additionally, 1,4-dioxane-2-carboxylic acid can form complexes with halogens and halogen acids, moderating their reactivity during biochemical reactions .

Cellular Effects

1,4-Dioxane-2-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like monooxygenases can lead to the production of reactive intermediates, which may impact cellular functions. Furthermore, its ability to form complexes with halogens can alter cellular redox states and affect metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1,4-dioxane-2-carboxylic acid involves its binding interactions with biomolecules. The compound is hydroxylated by monooxygenases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, resulting in enzyme inhibition or activation. Additionally, the compound’s interaction with halogens can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-dioxane-2-carboxylic acid can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to 1,4-dioxane-2-carboxylic acid has been shown to affect cellular functions, including alterations in metabolic pathways and enzyme activities . Studies have also indicated that the compound can degrade into various intermediates, which may have different biochemical effects .

Dosage Effects in Animal Models

The effects of 1,4-dioxane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can lead to toxic effects, including enzyme inhibition and disruption of metabolic pathways. Studies have shown that high doses of 1,4-dioxane-2-carboxylic acid can cause adverse effects such as oxidative stress and cellular damage .

Metabolic Pathways

1,4-Dioxane-2-carboxylic acid is involved in several metabolic pathways. It is hydroxylated by monooxygenases, leading to the formation of intermediates such as 2-hydroxyethoxyacetate. These intermediates can enter central metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid cycle. The compound’s metabolism also involves interactions with enzymes like aldehyde dehydrogenases and alcohol oxidoreductases .

Transport and Distribution

Within cells and tissues, 1,4-dioxane-2-carboxylic acid is transported and distributed through various mechanisms. The compound’s low sorption potential allows it to be highly mobile in aqueous environments. It can be transported via advective flow into groundwater systems or taken up by plant root systems. Additionally, the compound’s interaction with transporters and binding proteins can influence its localization and accumulation within cells .

Subcellular Localization

1,4-Dioxane-2-carboxylic acid’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum can affect its activity and function. Studies have shown that the compound’s interaction with enzymes and transporters can lead to its accumulation in specific subcellular regions .

Propriétés

IUPAC Name |

1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBAYGFELCUXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50411768, DTXSID00901487 | |

| Record name | 1,4-dioxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89364-41-0 | |

| Record name | 1,4-dioxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)